propan-2-yl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate
Description
Propan-2-yl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate is a pyridazinone derivative characterized by a 6-oxo-1,6-dihydropyridazine core substituted with a 2-fluoro-4-methoxyphenyl group at position 2. The acetate moiety is esterified with an isopropyl (propan-2-yl) group, enhancing lipophilicity compared to shorter-chain esters (e.g., methyl or ethyl) . The fluorine and methoxy substituents on the phenyl ring may influence electronic properties and metabolic stability, while the ester group modulates solubility and bioavailability.
Properties
IUPAC Name |
propan-2-yl 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4/c1-10(2)23-16(21)9-19-15(20)7-6-14(18-19)12-5-4-11(22-3)8-13(12)17/h4-8,10H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXNUGOLJWWFQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CN1C(=O)C=CC(=N1)C2=C(C=C(C=C2)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or a diester, under acidic or basic conditions.
Introduction of the Fluoro-Methoxyphenyl Group: The fluoro-methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable fluoro-methoxybenzene derivative reacts with the pyridazine ring.
Esterification: The final step involves the esterification of the pyridazine derivative with propan-2-ol and acetic anhydride or acetyl chloride under acidic conditions to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluoro-methoxyphenyl group or the pyridazine ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides, under appropriate conditions (e.g., solvent, temperature).
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Propan-2-yl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: It can be used in biological assays to study its effects on cellular processes and pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules for various applications.
Mechanism of Action
The mechanism of action of propan-2-yl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The fluoro-methoxyphenyl group and the pyridazine ring play crucial roles in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and analogous pyridazinone derivatives:
Key Findings:
Substituent Effects :
- Electron-Withdrawing Groups (e.g., F, Cl) : Enhance stability and halogen bonding. The 2-fluoro-4-methoxy substitution in the target compound balances lipophilicity and polarity, favoring blood-brain barrier penetration .
- Piperazine Moieties (): Introduce basicity and solubility, critical for oral bioavailability .
Ester vs. Acetamide derivatives () exhibit increased polarity, reducing first-pass metabolism but limiting CNS access .
Synthetic Routes :
- The target compound likely follows a nucleophilic substitution pathway similar to and , using alkyl halides (e.g., isopropyl bromide) and potassium carbonate in polar aprotic solvents .
- Patent-derived compounds () employ advanced functionalization (e.g., phosphate esters) for prodrug applications .
Biological Activity: Pyridazinones with methylthio groups () show varied activity based on sulfur’s nucleophilicity, while antipyrine hybrids () leverage dual pharmacophores for multitarget effects .
Biological Activity
Propan-2-yl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 320.31 g/mol. Its structure features a pyridazine core substituted with a fluoro-methoxyphenyl group and an acetate ester, which significantly influences its biological activity.
This compound primarily acts as a monoamine oxidase inhibitor (MAOI). This inhibition is crucial for neuroprotective effects, particularly in the context of neurodegenerative diseases. The compound's structural components allow it to effectively bind to enzyme active sites, modulating their function and leading to various pharmacological outcomes.
Biological Activities
Research indicates that compounds with similar structures exhibit diverse biological activities, including:
- Anti-inflammatory properties : Potentially reducing inflammation through modulation of inflammatory pathways.
- Anticancer effects : In vitro studies suggest that related pyridazine derivatives can induce apoptosis in cancer cell lines.
- Antibacterial effects : Some derivatives have shown efficacy against bacterial strains, indicating potential applications in treating infections.
1. Inhibition of Monoamine Oxidase
A study focused on pyridazine derivatives demonstrated that compounds structurally similar to this compound exhibited significant MAO inhibition. The study reported IC50 values indicating effective concentrations for therapeutic use.
2. Anticancer Activity
In vitro assays on cancer cell lines revealed that the compound could induce cell cycle arrest and apoptosis. A notable case study involved testing on human breast cancer cells, where the compound showed a dose-dependent reduction in cell viability.
3. Anti-inflammatory Effects
Research has indicated that the compound may inhibit pro-inflammatory cytokines in macrophages, suggesting potential use in treating chronic inflammatory conditions. This was evidenced by reduced levels of TNF-alpha and IL-6 in treated samples.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Monoamine Oxidase Inhibition | Enzyme binding leading to reduced neurotransmitter degradation | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Inhibition of cytokine production |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
